Cas no 746598-84-5 (4-(pyrazin-2-yloxy)cyclohexan-1-amine)

4-(Pyrazin-2-yloxy)cyclohexan-1-amine is a cyclohexylamine derivative featuring a pyrazine ether linkage, offering a unique structural motif for pharmaceutical and agrochemical applications. Its rigid cyclohexyl backbone combined with the heteroaromatic pyrazine group enhances binding affinity and selectivity in molecular interactions. The amine functionality provides a versatile handle for further derivatization, enabling the synthesis of diverse analogs. This compound is particularly valuable in medicinal chemistry as a building block for drug discovery, where its balanced lipophilicity and hydrogen-bonding capabilities contribute to improved pharmacokinetic properties. High purity and well-defined stereochemistry make it suitable for rigorous research applications.
4-(pyrazin-2-yloxy)cyclohexan-1-amine structure
746598-84-5 structure
Product Name:4-(pyrazin-2-yloxy)cyclohexan-1-amine
CAS No:746598-84-5
MF:C10H15N3O
MW:193.245601892471
CID:560885
PubChem ID:45091499
Update Time:2025-06-30

4-(pyrazin-2-yloxy)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanamine,4-(2-pyrazinyloxy)-, cis-
    • Cyclohexanamine,4-(pyrazinyloxy)-, cis- (9CI)
    • 4-pyrazin-2-yloxycyclohexan-1-amine
    • EN300-157559
    • [4-(pyrazin-2-yloxy)cyclohexyl]amine
    • F2147-1287
    • trans 4-pyrazin-2-yloxycyclohexan-1-amine
    • AKOS026715487
    • AKOS012103540
    • 1342979-22-9
    • 4-(pyrazin-2-yloxy)cyclohexan-1-amine
    • CHEMBL4543877
    • DTXSID80666845
    • A1-05564
    • 746598-84-5
    • cis-4-(Pyrazin-2-yloxy)cyclohexanamine
    • 4-[(Pyrazin-2-yl)oxy]cyclohexan-1-amine
    • CS-0235502
    • Inchi: 1S/C10H15N3O/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h5-9H,1-4,11H2
    • InChI Key: RMVXHXGOICIBCO-UHFFFAOYSA-N
    • SMILES: O(C1C=NC=CN=1)C1CCC(CC1)N

Computed Properties

  • Exact Mass: 193.122
  • Monoisotopic Mass: 193.122
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61A^2
  • XLogP3: 0.5

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 304.4±42.0 °C at 760 mmHg
  • Flash Point: 137.9±27.9 °C
  • LogP: 1.82560
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

4-(pyrazin-2-yloxy)cyclohexan-1-amine Security Information

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4-(pyrazin-2-yloxy)cyclohexan-1-amine Related Literature

Additional information on 4-(pyrazin-2-yloxy)cyclohexan-1-amine

Professional Introduction to 4-(pyrazin-2-yloxy)cyclohexan-1-amine (CAS No. 746598-84-5)

4-(pyrazin-2-yloxy)cyclohexan-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 746598-84-5, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound consists of a cyclohexane ring linked to an amine group, with a pyrazine moiety attached through an oxygen atom. This configuration imparts distinct chemical and biological characteristics that make it a valuable candidate for further investigation.

The pyrazine ring, a heterocyclic aromatic compound, is known for its versatility in pharmaceutical applications. Its presence in 4-(pyrazin-2-yloxy)cyclohexan-1-amine contributes to the compound's ability to interact with various biological targets, making it a promising scaffold for the design of novel therapeutic agents. Recent studies have highlighted the importance of pyrazine derivatives in addressing a range of medical conditions, including inflammatory diseases and neurological disorders. The cyclohexane ring, on the other hand, provides steric stability and enhances solubility, which are critical factors in drug formulation and bioavailability.

In the realm of drug discovery, 4-(pyrazin-2-yloxy)cyclohexan-1-amine has been explored for its potential as an intermediate in synthesizing more complex molecules. The amine functional group at the cyclohexane ring offers opportunities for further chemical modification, allowing researchers to tailor the compound's properties for specific therapeutic needs. This flexibility has made it a subject of interest in academic and industrial research laboratories worldwide.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 4-(pyrazin-2-yloxy)cyclohexan-1-amine for their biological activity. High-throughput virtual screening techniques have been employed to identify potential binding interactions with target proteins, providing insights into the compound's mechanism of action. These computational approaches have accelerated the drug discovery process, reducing the time and resources required to develop new medications.

The synthesis of 4-(pyrazin-2-yloxy)cyclohexan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as catalytic hydrogenation and nucleophilic substitution have been particularly useful in constructing the desired molecular framework.

Biological evaluation of 4-(pyrazin-2-yloxy)cyclohexan-1-amine has revealed promising results in preclinical studies. The compound has demonstrated inhibitory activity against certain enzymes and receptors associated with diseases such as cancer and autoimmune disorders. These findings have spurred further research into developing derivatives with enhanced potency and selectivity. The integration of structure-based drug design principles has been instrumental in refining the pharmacological profile of this compound.

The role of 4-(pyrazin-2-yloxy)cyclohexan-1-amine in medicinal chemistry extends beyond its direct therapeutic applications. It serves as a valuable building block for synthesizing more complex molecules with tailored properties. The combination of its cyclohexane and pyrazine moieties provides a versatile platform for exploring new chemical entities that could address unmet medical needs.

Future research directions include exploring the pharmacokinetic properties of 4-(pyrazin-2-yloxy)cyclohexan-1-amine to optimize its delivery and efficacy. Advances in nanotechnology have opened new avenues for drug delivery systems that could enhance the bioavailability and targeted action of this compound. Additionally, investigating its interactions with other biological molecules will provide deeper insights into its mechanisms of action and potential side effects.

The growing interest in 4-(pyrazin-2-yloxy)cyclohexan-1-amine underscores its significance as a pharmacological entity. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play a crucial role in the development of next-generation therapeutics. Its unique structural features and biological potential make it a cornerstone in modern pharmaceutical innovation.

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